Alfentanil hydrochloride monohydrate
Overview
Description
Alfentanil hydrochloride is a potent, short-acting synthetic opioid analgesic and anesthetic derivative of fentanyl. It is primarily used for inducing and maintaining anesthesia, as well as for providing analgesia during surgical procedures. Alfentanil hydrochloride is known for its rapid onset of action and short duration, making it suitable for procedures requiring quick and controlled pain management .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alfentanil hydrochloride involves several steps, starting from the precursor compounds. One common synthetic route includes the reaction of 4-anilidopiperidine with ethyl 4-chloroacetoacetate, followed by cyclization and subsequent reactions to introduce the tetrazole ring. The final product is then converted to its hydrochloride salt form .
Industrial Production Methods
Industrial production of alfentanil hydrochloride typically involves optimizing the synthetic route to maximize yield and purity. This includes controlling reaction conditions such as temperature, pressure, and pH, as well as using high-purity reagents and solvents. The final product is subjected to rigorous quality control measures to ensure its safety and efficacy for medical use .
Chemical Reactions Analysis
Types of Reactions
Alfentanil hydrochloride undergoes various chemical reactions, including:
Oxidation: Alfentanil can be oxidized under specific conditions to form various metabolites.
Reduction: Reduction reactions can modify the functional groups present in the molecule.
Substitution: Substitution reactions can occur at different positions on the molecule, leading to the formation of analogs and derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions include various metabolites and analogs of alfentanil, which may have different pharmacological properties and applications .
Scientific Research Applications
Alfentanil hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the synthesis and study of opioid analogs.
Biology: Employed in research on opioid receptors and their role in pain modulation.
Medicine: Investigated for its efficacy and safety in various clinical settings, including anesthesia and pain management.
Industry: Utilized in the development of new analgesic and anesthetic drugs
Mechanism of Action
Alfentanil hydrochloride exerts its effects by binding to opioid receptors, primarily the mu-opioid receptors, in the central nervous system. This binding inhibits the transmission of pain signals and produces analgesia and sedation. The activation of these receptors also leads to other effects such as respiratory depression and euphoria .
Comparison with Similar Compounds
Similar Compounds
Fentanyl: A potent synthetic opioid with a longer duration of action compared to alfentanil.
Sufentanil: An analog of fentanyl with higher potency and longer duration of action.
Remifentanil: A short-acting opioid similar to alfentanil but with an even shorter duration of action.
Uniqueness of Alfentanil Hydrochloride
Alfentanil hydrochloride is unique due to its rapid onset and short duration of action, making it particularly useful for short surgical procedures and situations requiring quick recovery. Its pharmacokinetic properties allow for precise control over anesthesia and analgesia, reducing the risk of prolonged sedation and respiratory depression .
Properties
IUPAC Name |
N-[1-[2-(4-ethyl-5-oxotetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32N6O3.ClH/c1-4-19(28)27(18-9-7-6-8-10-18)21(17-30-3)11-13-24(14-12-21)15-16-26-20(29)25(5-2)22-23-26;/h6-10H,4-5,11-17H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQORHZJDCHLLJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N(C1=CC=CC=C1)C2(CCN(CC2)CCN3C(=O)N(N=N3)CC)COC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33ClN6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048927 | |
Record name | Alfentanil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
453.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69049-06-5 | |
Record name | Alfentanil hydrochloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69049-06-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Alfentanil hydrochloride [USAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069049065 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Alfentanil hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048927 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-[1-[2-(4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl]-4-(methoxymethyl)piperidin-4-yl]-N-phenylpropionamide hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.114 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALFENTANIL HYDROCHLORIDE ANHYDROUS | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/333JTI7A2M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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